![molecular formula C11H10N4 B14738733 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile CAS No. 5471-70-5](/img/structure/B14738733.png)
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile is an organic compound characterized by the presence of a diazenyl group attached to a 2,4-dimethylphenyl ring and a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile typically involves the diazotization of 2,4-dimethylaniline followed by a coupling reaction with malononitrile. The general steps are as follows:
Diazotization: 2,4-dimethylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted nitrile derivatives.
科学的研究の応用
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicinal Chemistry:
作用機序
The mechanism of action of 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways and influence the compound’s effects.
類似化合物との比較
Similar Compounds
- 2-[(2,4-Dimethylphenyl)diazenyl]ethanenitrile
- 2-[(2,4-Dimethylphenyl)diazenyl]butanedinitrile
- 2-[(2,4-Dimethylphenyl)diazenyl]benzonitrile
Uniqueness
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile is unique due to its specific structural features, such as the presence of both diazenyl and propanedinitrile groups
特性
CAS番号 |
5471-70-5 |
|---|---|
分子式 |
C11H10N4 |
分子量 |
198.22 g/mol |
IUPAC名 |
2-[(2,4-dimethylphenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C11H10N4/c1-8-3-4-11(9(2)5-8)15-14-10(6-12)7-13/h3-5,10H,1-2H3 |
InChIキー |
NMPKODKUXQPSNX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=NC(C#N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


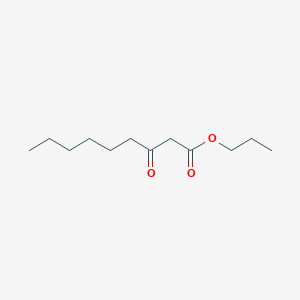
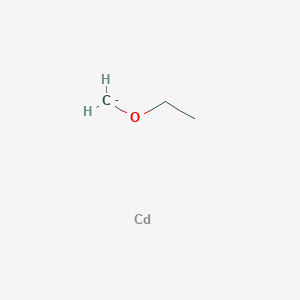
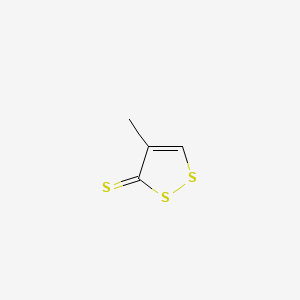
![2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione](/img/structure/B14738676.png)

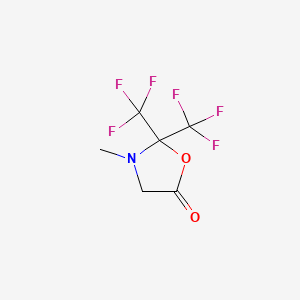
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
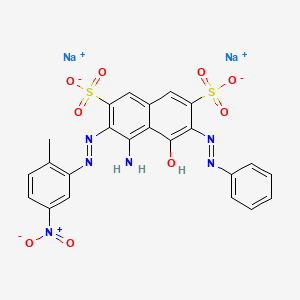
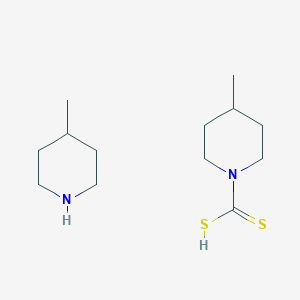
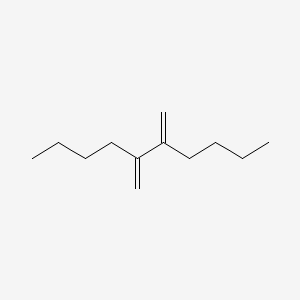
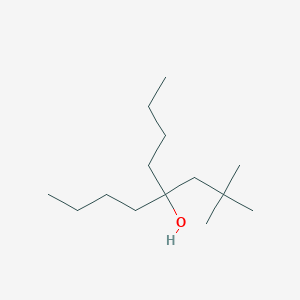

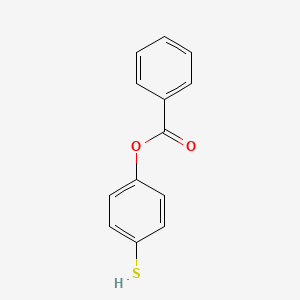
![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)
